molecular formula C11H17N3O2 B6416768 ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2098014-41-4

ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B6416768
CAS RN: 2098014-41-4
M. Wt: 223.27 g/mol
InChI Key: CKLOATZQXONWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate (ECM-TC) is a cyclic compound with a heterocyclic ring structure and a carboxylate group. It is an important intermediate for the synthesis of other compounds and has been used in a variety of scientific applications.

Scientific Research Applications

Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is a valuable intermediate for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the study of enzyme inhibitors, and the development of antiviral agents. This compound has also been used in the synthesis of novel polymeric materials.

Mechanism of Action

The mechanism of action of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is not well understood. However, it is believed to work by forming a complex with the target molecule and inhibiting its activity. This is thought to be due to the presence of the cyclopentylmethyl group, which is able to form a strong bond with the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some biological activity and has been used in the development of antiviral agents. Additionally, this compound has been shown to inhibit the activity of some enzymes, suggesting that it may have an effect on cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate for lab experiments include its availability, its low cost, and its ability to form strong bonds with target molecules. Additionally, this compound can be synthesized using a variety of methods, making it a versatile intermediate for the synthesis of other compounds. The main limitation of this compound is its lack of specificity, as it can bind to a variety of molecules and inhibit their activity.

Future Directions

For the use of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate include further research into its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used to develop novel inhibitors for a variety of enzymes, as well as novel antiviral agents. Additionally, this compound could be used in the synthesis of novel polymeric materials. Finally, this compound could be used to develop novel drug delivery systems and drug delivery vehicles.

Synthesis Methods

Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized using a variety of methods. The most common method is the reaction between 1-(cyclopentylmethyl)-1H-1,2,3-triazole and ethyl chloroformate. This reaction is carried out in an inert atmosphere and yields this compound in good yields. Other methods include the reaction between ethyl bromoacetate and 1-(cyclopentylmethyl)-1H-1,2,3-triazole, and the reaction between ethyl chloroacetate and 1-(cyclopentylmethyl)-1H-1,2,3-triazole.

properties

IUPAC Name

ethyl 1-(cyclopentylmethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)10-8-14(13-12-10)7-9-5-3-4-6-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLOATZQXONWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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